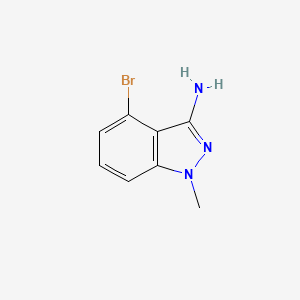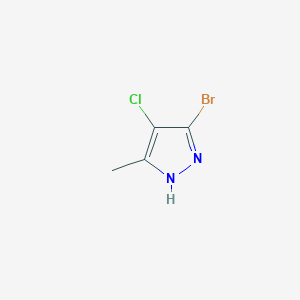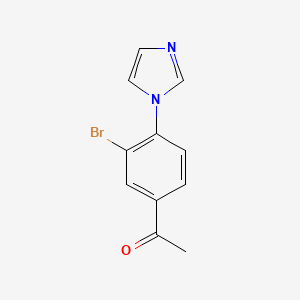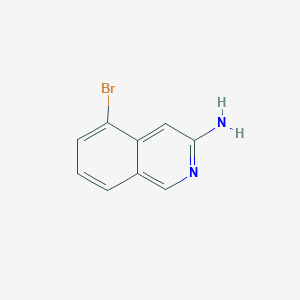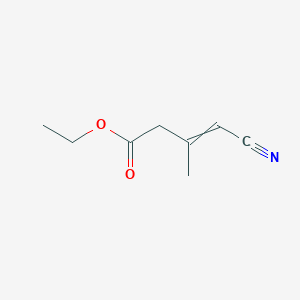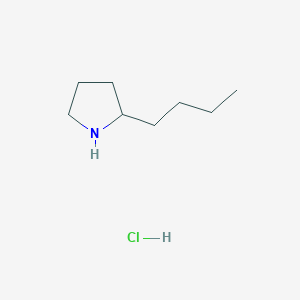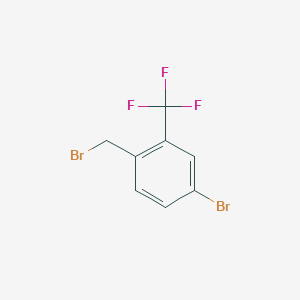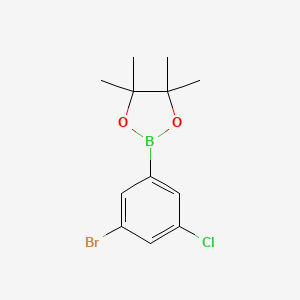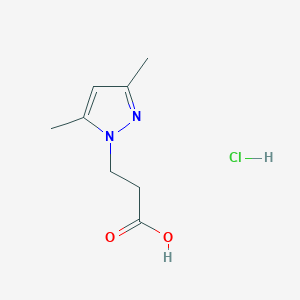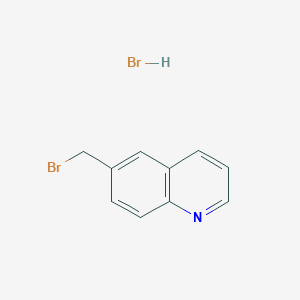
6-(Bromomethyl)quinoline hydrobromide
Übersicht
Beschreibung
6-(Bromomethyl)quinoline hydrobromide is a chemical compound with the CAS Number: 103030-25-7 . It has a molecular weight of 303 and its IUPAC name is 6-(bromomethyl)quinoline hydrobromide . It is a solid substance stored in an inert atmosphere at 2-8°C .
Molecular Structure Analysis
The InChI code for 6-(Bromomethyl)quinoline hydrobromide is 1S/C10H8BrN.BrH/c11-7-8-3-4-10-9(6-8)2-1-5-12-10;/h1-6H,7H2;1H . This indicates that the molecule consists of a quinoline ring with a bromomethyl group attached at the 6th position .Chemical Reactions Analysis
While specific chemical reactions involving 6-(Bromomethyl)quinoline hydrobromide are not available, bromomethyl groups in general are highly reactive. They can participate in various reactions such as substitution reactions with nucleophiles .Physical And Chemical Properties Analysis
6-(Bromomethyl)quinoline hydrobromide is a solid substance stored in an inert atmosphere at 2-8°C . It has a molecular weight of 303 .Wissenschaftliche Forschungsanwendungen
Facile Synthesis of Quinoline Derivatives
Yang Li (2015) demonstrated a visible-light-induced radical bromination procedure to synthesize ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate, a derivative of 6-(Bromomethyl)quinoline, with improved yield compared to previous methods. This compound was further used to synthesize symmetrical 2-quinolylmethoxyphenyl-containing diethers, showcasing its utility in facilitating novel organic syntheses (Li, 2015).
Applications in OLEDs and Bioactivity
M. S. Mehata (2018) investigated the photoexcitation dynamics of 6-hydroxyquinoline (a structural relative of 6-(Bromomethyl)quinoline) doped in polymer films for applications in OLEDs and electrooptics. The study highlighted quinoline derivatives' potential in creating functional materials for advanced electronic and optical applications (Mehata, 2018).
Anticancer Activity of Quinoline Compounds
Solomon and Lee (2011) reviewed the anticancer activities of quinoline derivatives, emphasizing their mechanisms of action, structure-activity relationship, and selective activity against various cancer drug targets. This underscores the significance of quinoline derivatives, including 6-(Bromomethyl)quinoline hydrobromide, in developing new anticancer drugs (Solomon & Lee, 2011).
Antimicrobial and Antibiofilm Activities
Busetti et al. (2010) demonstrated the antimicrobial and antibiofilm activities of 1-alkylquinolinium bromides, a class related to 6-(Bromomethyl)quinoline hydrobromide. The study revealed their broad-spectrum antimicrobial efficacy against both planktonic and biofilm cultures of clinically relevant microorganisms, highlighting the potential of quinoline derivatives in addressing microbial resistance (Busetti et al., 2010).
Green Synthesis of Quinoline Derivatives
Prajapati et al. (2014) reviewed the green and sustainable methods for synthesizing quinoline derivatives, including microwave-assisted synthesis, solvent-free conditions, and photocatalytic synthesis. This approach aligns with societal expectations for environmentally friendly chemical processes, suggesting that derivatives of 6-(Bromomethyl)quinoline can also be synthesized using green chemistry principles (Prajapati et al., 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
6-(bromomethyl)quinoline;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN.BrH/c11-7-8-3-4-10-9(6-8)2-1-5-12-10;/h1-6H,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRSKVXFAHDCPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CBr)N=C1.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90699609 | |
| Record name | 6-(Bromomethyl)quinoline--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90699609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Bromomethyl)quinoline hydrobromide | |
CAS RN |
103030-25-7 | |
| Record name | 6-(Bromomethyl)quinoline--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90699609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(bromomethyl)quinoline hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



